Ethyl B-D-Ribo-Hex-3-Ulopyranoside
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Overview
Description
Ethyl B-D-Ribo-Hex-3-Ulopyranoside is an organic compound belonging to the family of glycosides. It is a natural product derived from plants such as Hippophae rhamnoides . The compound is characterized by its white crystalline solid or powder form and is soluble in water and some organic solvents like ethanol and ether . Its molecular formula is C8H14O6, and it has a molecular weight of 206.19 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl B-D-Ribo-Hex-3-Ulopyranoside is typically synthesized through the esterification of glucose with acetic anhydride under appropriate reaction conditions . The process involves the reaction of glucose with acetic anhydride in the presence of a catalyst, usually an acid such as sulfuric acid, to form the ester compound .
Industrial Production Methods
In industrial settings, the production of this compound follows a similar esterification process but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The compound is then purified through crystallization or other separation techniques to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
Ethyl B-D-Ribo-Hex-3-Ulopyranoside undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: It can be reduced to form alcohol derivatives.
Substitution: The ester group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Substitution reactions often involve nucleophiles like hydroxide ions (OH-) or amines (NH2-) under basic or acidic conditions.
Major Products
The major products formed from these reactions include carboxylic acids, alcohols, and substituted glycosides, depending on the type of reaction and reagents used .
Scientific Research Applications
Ethyl B-D-Ribo-Hex-3-Ulopyranoside has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Ethyl B-D-Ribo-Hex-3-Ulopyranoside involves its interaction with specific molecular targets and pathways. It acts as an enzyme inhibitor, affecting the activity of enzymes involved in carbohydrate metabolism . The compound binds to the active site of the enzyme, preventing the substrate from accessing the site and thereby inhibiting the enzyme’s activity .
Comparison with Similar Compounds
Ethyl B-D-Ribo-Hex-3-Ulopyranoside can be compared with other similar glycosides, such as:
- Mthis compound
- Propyl B-D-Ribo-Hex-3-Ulopyranoside
- Butyl B-D-Ribo-Hex-3-Ulopyranoside
These compounds share similar structural features but differ in their alkyl groups, which can influence their solubility, reactivity, and biological activity . This compound is unique due to its specific ester group, which imparts distinct chemical and biological properties .
Properties
IUPAC Name |
2-ethoxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O6/c1-2-13-8-7(12)6(11)5(10)4(3-9)14-8/h4-5,7-10,12H,2-3H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SRQUBKZEXFGSOP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1C(C(=O)C(C(O1)CO)O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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